![molecular formula C16H22O B14654196 [(3,7-Dimethylocta-2,6-dien-1-YL)oxy]benzene CAS No. 40267-73-0](/img/structure/B14654196.png)
[(3,7-Dimethylocta-2,6-dien-1-YL)oxy]benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[(3,7-Dimethylocta-2,6-dien-1-YL)oxy]benzene, also known as geranyl benzene, is an organic compound that belongs to the class of monoterpenoids. It is characterized by a benzene ring substituted with a geranyl group, which is a 10-carbon chain with two double bonds. This compound is known for its pleasant floral aroma and is commonly found in essential oils.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of [(3,7-Dimethylocta-2,6-dien-1-YL)oxy]benzene typically involves the reaction of geraniol with benzene in the presence of a catalyst. One common method is the Friedel-Crafts alkylation, where geraniol reacts with benzene in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the catalyst.
Industrial Production Methods
Industrial production of this compound often involves large-scale Friedel-Crafts alkylation processes. The reaction conditions are optimized to maximize yield and purity, and the product is typically purified through distillation or recrystallization.
Analyse Chemischer Reaktionen
Types of Reactions
[(3,7-Dimethylocta-2,6-dien-1-YL)oxy]benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones.
Reduction: Reduction reactions can convert the double bonds in the geranyl group to single bonds, forming saturated derivatives.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation reactions using catalysts such as palladium on carbon (Pd/C) are commonly employed.
Substitution: Reagents such as halogens (e.g., bromine) and nitrating agents (e.g., nitric acid) are used for substitution reactions.
Major Products Formed
Oxidation: Geranyl benzaldehyde or geranyl benzyl ketone.
Reduction: Saturated geranyl benzene derivatives.
Substitution: Halogenated or nitrated geranyl benzene derivatives.
Wissenschaftliche Forschungsanwendungen
[(3,7-Dimethylocta-2,6-dien-1-YL)oxy]benzene has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the fragrance and flavor industry due to its pleasant aroma.
Wirkmechanismus
The mechanism of action of [(3,7-Dimethylocta-2,6-dien-1-YL)oxy]benzene involves its interaction with various molecular targets and pathways. In biological systems, it can interact with cell membranes and proteins, leading to changes in cellular functions. The compound’s antioxidant properties are attributed to its ability to scavenge free radicals and inhibit oxidative stress. Additionally, its anti-inflammatory effects are mediated through the inhibition of pro-inflammatory cytokines and enzymes.
Vergleich Mit ähnlichen Verbindungen
[(3,7-Dimethylocta-2,6-dien-1-YL)oxy]benzene can be compared with other similar compounds such as:
Geraniol: A monoterpenoid alcohol with a similar structure but lacks the benzene ring.
Nerol: An isomer of geraniol with a different configuration of the double bonds.
Geranyl acetate: An ester derivative of geraniol with an acetate group instead of a benzene ring.
Uniqueness
This compound is unique due to the presence of both a geranyl group and a benzene ring, which imparts distinct chemical and biological properties. Its combination of aromatic and aliphatic characteristics makes it versatile for various applications.
Eigenschaften
CAS-Nummer |
40267-73-0 |
|---|---|
Molekularformel |
C16H22O |
Molekulargewicht |
230.34 g/mol |
IUPAC-Name |
3,7-dimethylocta-2,6-dienoxybenzene |
InChI |
InChI=1S/C16H22O/c1-14(2)8-7-9-15(3)12-13-17-16-10-5-4-6-11-16/h4-6,8,10-12H,7,9,13H2,1-3H3 |
InChI-Schlüssel |
OSNYSUVPOZLCFR-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=CCCC(=CCOC1=CC=CC=C1)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


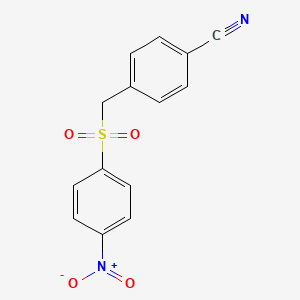
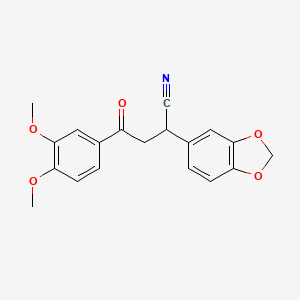
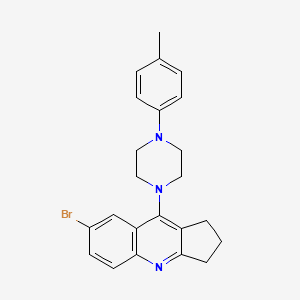
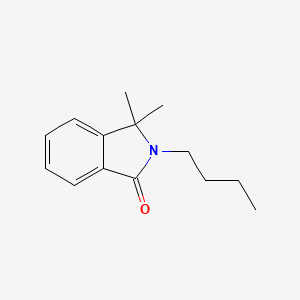
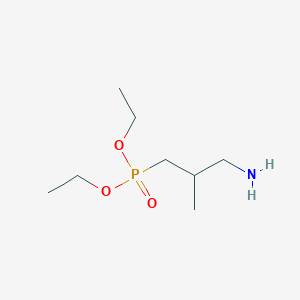
![N-[2-(3,6-Dihydro-2H-pyridin-1-YL)-2-methyl-propylidene]hydroxylamine](/img/structure/B14654141.png)
![Bicyclo[4.2.0]octa-1,3,5-triene-7,8-diyl diacetate](/img/structure/B14654154.png)
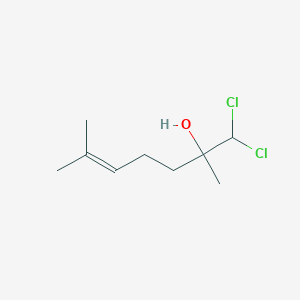

![2,4,6-Tris[(benzylsulfanyl)methyl]phenol](/img/structure/B14654177.png)
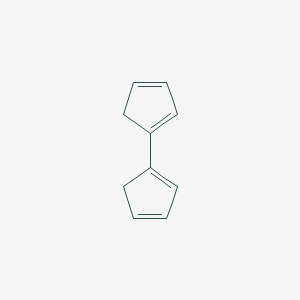
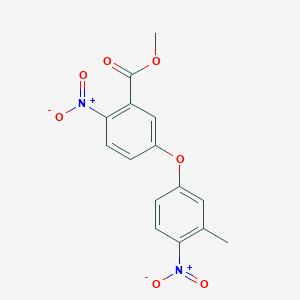

![N-{[Methoxy(dimethyl)silyl]methyl}butan-1-amine](/img/structure/B14654201.png)
